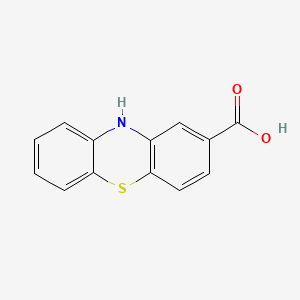

10H-Phenothiazine-2-carboxylic acid

Description

Significance of the Phenothiazine (B1677639) Scaffold in Medicinal Chemistry Research

The phenothiazine scaffold, a tricyclic heterocyclic system, represents a cornerstone in the field of medicinal chemistry. Its journey began with the synthesis of methylene (B1212753) blue in the late 19th century, which was initially used as a dye and later discovered to have antimalarial properties. nih.gov This discovery paved the way for the exploration of phenothiazine derivatives as therapeutic agents. The subsequent development of chlorpromazine (B137089) as an antipsychotic agent revolutionized the treatment of psychiatric disorders and solidified the importance of the phenothiazine core as a privileged structure in drug discovery. nih.gov

The versatility of the phenothiazine scaffold lies in its unique "butterfly" conformation and the ability to introduce a wide variety of substituents at the nitrogen atom of the central thiazine (B8601807) ring and on the two benzene (B151609) rings. wikipedia.orgnih.gov These structural modifications allow for the fine-tuning of its physicochemical and pharmacological properties, leading to a broad spectrum of biological activities. nih.gov Beyond their well-established use as antipsychotics, phenothiazine derivatives have been investigated for a multitude of other therapeutic applications, including:

Anticancer Activity: Many phenothiazine-related compounds have demonstrated potential as antitumor agents. capes.gov.brnih.gov

Antimicrobial Properties: The scaffold has shown efficacy against various pathogens, including bacteria and parasites. nih.gov

Antihistaminic and Antiemetic Effects: Certain derivatives are used to manage allergic reactions and prevent nausea and vomiting.

Antioxidant Capabilities: Phenothiazines can act as antioxidants, protecting against oxidative stress. wikipedia.org

The phenothiazine nucleus is considered a valuable template for the design of new drugs, and research continues to uncover novel applications for its derivatives. The ability of this scaffold to interact with a diverse range of biological targets makes it a subject of ongoing interest in academic and industrial research.

Overview of Research Trajectories for 10H-Phenothiazine-2-carboxylic Acid and its Derivatives

Within the broad family of phenothiazines, this compound and its derivatives have emerged as a specific area of academic inquiry, with research spanning medicinal chemistry and materials science. The introduction of a carboxylic acid group at the 2-position of the phenothiazine core provides a key functional handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds with tailored properties.

One of the primary research trajectories for these compounds is in the development of novel anticancer agents . Studies have shown that substitution at the 2-position of the phenothiazine ring can significantly influence antitumor activity. For instance, research on various 2-substituted phenothiazine derivatives has highlighted the impact of different functional groups on their efficacy against cancer cell lines. capes.gov.br More specifically, derivatives of this compound have been explored as selective histone deacetylase 6 (HDAC6) inhibitors, which are a promising class of anticancer therapeutics. lew.ro The carboxylic acid moiety can be converted into a hydroxamic acid, a known zinc-binding group, which is crucial for HDAC inhibition. lew.ro

Another significant area of investigation is the antimicrobial potential of these compounds. Phenothiazine derivatives, in general, have been shown to possess antibacterial properties, and the exploration of specific derivatives like those from this compound contributes to the search for new agents to combat multidrug-resistant bacteria. nih.gov The ability to modify the carboxylic acid group allows for the synthesis of various amides and esters, which can modulate the antimicrobial spectrum and potency.

In the realm of materials science , the unique photophysical properties of the phenothiazine core are being harnessed. The introduction of a carboxylic acid group can influence the electronic properties of the molecule. For example, a phenothiazine-based carboxylic acid has been synthesized and characterized as a blue light emitter, suggesting potential applications in organic light-emitting diodes (OLEDs). acs.org Furthermore, the redox-active nature of phenothiazine derivatives makes them attractive for creating functional materials. Research has demonstrated the development of a phenothiazine-based 2D covalent organic framework (COF) that can act as an efficient photoinitiator for visible-light-induced radical polymerization. researchgate.net

The electrochemical behavior of 10H-phenothiazine-carboxylic acid derivatives has also been a subject of study. Research on 10H-phenothiazine-1-carboxylic acid, a positional isomer, has provided insights into the oxidation processes of these molecules, which is fundamental to understanding their antioxidant mechanisms and their potential use in sensors.

The diverse research directions for this compound and its derivatives, from developing new cancer therapies and antimicrobial agents to creating advanced materials, underscore the continued importance and versatility of the phenothiazine scaffold in scientific research.

Detailed Research Findings

Antitumor Activity of Selected 2-Substituted-10H-phenothiazine Derivatives

| Compound | Substitution at C2 | Side Chain at N10 | TCID50 (µg/mL) on HEp-2 cells | Reference |

|---|---|---|---|---|

| Trifluoromethyl derivative of phenothiazine | CF3 | - | 4.7 | capes.gov.br |

| Chlorine derivative of phenothiazine | Cl | - | 62.5 | capes.gov.br |

| 10-[4-(phthalimido)butyl]-10H-phenothiazine | H | -C4H8-phthalimido | 7.8 | capes.gov.br |

| 10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazine | CF3 | -C3H6-phthalimido | 11.5 | capes.gov.br |

| 10-[4-(phthalimido)butyl]-2-chloro-10H-phenothiazine | Cl | -C4H8-phthalimido | 31.3 | capes.gov.br |

Antibacterial Activity of Phenothiazine Derivatives against Acinetobacter baumannii

| Phenothiazine Derivative | Minimal Inhibitory Concentration (MIC) Range (g/L) | Minimal Bactericidal Concentration (MBC) Range (g/L) | Minimal Biofilm Eradication Concentration (MBEC) Range (g/L) | Reference |

|---|---|---|---|---|

| Promethazine (B1679618) | 0.05 - 0.6 | 0.1 - 2.5 | 0.5 - >3 | nih.gov |

| Trifluoperazine (B1681574) | 0.05 - 0.6 | 0.1 - 2.5 | 0.5 - >3 | nih.gov |

| Thioridazine (B1682328) | 0.05 - 0.6 | 0.1 - 2.5 | 0.5 - >3 | nih.gov |

| Chlorpromazine | 0.05 - 0.6 | 0.1 - 2.5 | 0.5 - >3 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

10H-phenothiazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2S/c15-13(16)8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)17-12/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFANMJNNUVDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627688 | |

| Record name | 10H-Phenothiazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25234-50-8 | |

| Record name | 10H-Phenothiazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 10h Phenothiazine 2 Carboxylic Acid

Established Synthetic Routes for 10H-Phenothiazine-2-carboxylic Acid

The synthesis of this compound can be achieved through several established chemical pathways. These methods often involve the transformation of a pre-existing functional group on the phenothiazine (B1677639) ring into a carboxylic acid.

Approaches Involving Acid Hydrolysis of Carboxylic Acid Derivatives

A common and straightforward method for the preparation of carboxylic acids is the hydrolysis of their corresponding derivatives, such as esters or amides. sydney.edu.auyoutube.com This reaction is typically carried out in the presence of an acid or a base catalyst and water. youtube.comyoutube.com In the context of this compound, this approach would involve the hydrolysis of a suitable phenothiazine-2-carboxylic acid ester or amide. The reaction proceeds by the nucleophilic attack of water on the carbonyl carbon of the ester or amide, leading to the cleavage of the ester or amide bond and the formation of the carboxylic acid and an alcohol or amine, respectively. youtube.com While specific examples directly pertaining to this compound are not extensively detailed in the provided results, the general principle of acid derivative hydrolysis is a fundamental and applicable synthetic strategy. sydney.edu.auyoutube.com

A related approach involves the hydrolysis of nitriles. The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. youtube.com

Synthesis via Oxidation of Aldehyde Functionalized Phenothiazines

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. lew.ro This method has been successfully applied to the synthesis of phenothiazine-based carboxylic acids. lew.ro For instance, the conversion of an aldehyde-functionalized phenothiazine to its corresponding carboxylic acid derivative has been reported to occur in the presence of t-BuOK in what was described as an unusual synthetic route. lew.ro

This transformation is significant as it provides a direct pathway to introduce a carboxylic acid moiety onto the phenothiazine scaffold. The reaction conditions for aldehyde oxidations can vary widely, with numerous reagents and catalysts available to effect this change, ranging from traditional metal-based oxidants to more modern, milder, and environmentally friendly methods. organic-chemistry.org

| Starting Material | Oxidizing Agent/Conditions | Product | Reference |

| Aldehyde functionalized phenothiazine | tBuOK | Phenothiazine based carboxylic acid | lew.ro |

Preparation from 2-Cyanophenothiazine

A key route to this compound involves the hydrolysis of 2-cyanophenothiazine. cbijournal.com This nitrile-containing precursor can be synthesized from 2-chlorophenothiazine (B30676) by reaction with copper(I) cyanide in a high-boiling solvent like N-methylpyrrolidinone. prepchem.com The resulting 2-cyanophenothiazine is then subjected to hydrolysis, typically in the presence of a strong acid such as aqueous sulfuric acid, to yield the desired carboxylic acid. cbijournal.com This method provides a reliable pathway to the target compound, starting from a readily available halogenated phenothiazine.

The synthesis of 2-cyanophenothiazine has been a subject of optimization, with various methods reported to improve yield and purity, and to reduce the formation of impurities. google.com

| Precursor | Reagents/Conditions | Intermediate | Product | Reference |

| 2-Chlorophenothiazine | Copper(I) cyanide, N-methylpyrrolidinone | 2-Cyanophenothiazine | This compound | cbijournal.comprepchem.com |

| 2-Cyanophenothiazine | 60% aqueous sulfuric acid | - | This compound | cbijournal.com |

Multi-step Preparations and Intermediate Derivatizations

In some synthetic strategies, the carboxylic acid functionality is introduced as part of a multi-step sequence that may involve protection and deprotection of the nitrogen atom of the phenothiazine ring.

The nitrogen atom of the phenothiazine ring can be acetylated to form a 10-acetyl derivative. This is often done to modulate the reactivity of the phenothiazine nucleus during subsequent reactions. The synthesis of 10-acetyl-10H-phenothiazine-2-carboxylic acid can be achieved through various routes. For instance, the oxidation of 10,2-diacetyl-phenothiazine can lead to the formation of the corresponding carboxylic acid. dtic.mil Alternatively, a 10-acetyl group can be introduced onto a pre-existing phenothiazine-2-carboxylic acid derivative. The acetyl group can later be removed by hydrolysis, typically under basic conditions, to yield the N-unsubstituted phenothiazine. google.com

Advanced Synthetic Strategies for Phenothiazine Derivatives

The development of novel phenothiazine derivatives with tailored properties is an active area of research. jmedchem.comresearchgate.net Advanced synthetic strategies are continually being explored to create a diverse range of these compounds. These strategies often focus on the introduction of various substituents onto the phenothiazine core to influence their biological activity or material properties. researchgate.netnih.gov

Modern synthetic methods, including catalytic cross-coupling reactions and C-H activation, are being employed to functionalize the phenothiazine ring system in more efficient and selective ways. These advanced techniques allow for the construction of complex molecular architectures that were previously difficult to access. The synthesis of novel phenothiazine derivatives is crucial for the discovery of new drugs and advanced materials. researchgate.netnih.gov

Heterogeneous Catalyst-Assisted Synthesis

The synthesis of the core phenothiazine structure can be achieved through methods that may employ heterogeneous catalysts. While specific examples detailing the direct synthesis of this compound using heterogeneous catalysts are not prevalent in the reviewed literature, general iron-catalyzed methods for the synthesis of the phenothiazine ring system have been developed. An environmentally benign and efficient method for the synthesis of phenothiazines involves a tandem iron-catalyzed C–S/C–N cross-coupling reaction. acs.orgresearchgate.net This approach addresses some of the limitations of previous methods that used palladium and copper catalysts, such as poor substrate scope and long reaction times. acs.org Although not explicitly demonstrated for the 2-carboxylic acid derivative, this iron-catalyzed method is tolerant of various functional groups, suggesting its potential applicability for the synthesis of functionalized phenothiazines. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology has been successfully applied to the synthesis of various phenothiazine derivatives.

One notable application is the microwave-assisted Duff formylation of phenothiazine, which yields 3-formyl-10H-phenothiazine in significantly shorter reaction times than classical methods. mdpi.comnih.gov This intermediate can then be oxidized to the corresponding phenothiazine-3-carboxylic acid. researchgate.net While this demonstrates the feasibility of synthesizing a phenothiazine carboxylic acid using microwave assistance, it pertains to the 3-isomer.

Further research has demonstrated the utility of microwave irradiation for the N-alkylation of the phenothiazine ring, a critical step in the synthesis of many biologically active derivatives. acgpubs.org For instance, a two-step synthesis of a novel phenothiazine derivative was achieved using microwave irradiation. acgpubs.org Another study reports a two-step microwave-assisted method for the synthesis of substituted phenothiazine derivatives starting from p-substituted phenols and o-substituted anilines, with thionation of the resulting biphenyl (B1667301) amino derivative under microwave irradiation. orientjchem.org These examples underscore the potential of microwave technology in the synthesis of the broader class of phenothiazine derivatives, which could be adapted for the synthesis of this compound.

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that enhances chemical reactivity through acoustic cavitation. This method has been shown to improve reaction rates and yields in the synthesis of various heterocyclic compounds, including phenothiazine derivatives.

Studies have reported the ultrasound-mediated synthesis of N'-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides, demonstrating that sonication leads to better rates and yields compared to conventional methods. researchgate.net More recently, the synthesis of phenothiazine-based chalcone (B49325) derivatives has also been successfully achieved using ultrasound assistance. researchgate.net The advantages of ultrasound-assisted synthesis, such as shorter reaction times and milder conditions, have been documented for a variety of heterocyclic systems. nih.govnih.gov While direct synthesis of this compound using this method is not explicitly detailed in the available literature, the successful application of ultrasound in the synthesis of related phenothiazine structures suggests its potential utility. For example, the synthesis of various heterocyclic compounds, including those with carboxylic acid functionalities, has been promoted by ultrasound. nih.gov

Combinatorial Synthesis Approaches

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of compounds for biological screening. This approach is particularly valuable in drug discovery for identifying new lead compounds. While specific combinatorial syntheses targeting this compound are not extensively documented, the principles of combinatorial chemistry are broadly applicable to the synthesis of phenothiazine derivatives. General methods in combinatorial chemistry often involve solid-phase or solution-phase synthesis techniques to create a diverse set of molecules from a common scaffold. ethernet.edu.et The phenothiazine core, with its potential for substitution at the nitrogen atom and on the aromatic rings, is a suitable candidate for the generation of combinatorial libraries.

Nanoparticle-Mediated Synthesis

The use of nanoparticles in organic synthesis is a growing field, offering advantages such as high catalytic activity and ease of separation. While the primary application of nanoparticles in the context of phenothiazines has been in drug delivery systems, their potential in synthesis is an area of active research. preprints.orgresearchgate.net For instance, studies have explored the use of nanoparticles for the delivery of phenothiazine derivatives for anticancer applications. preprints.org In a related context, functionalized silica (B1680970) nanoparticles have been used in photocatalyzed atom-transfer radical polymerization involving phenothiazine-based catalysts. nih.gov Although direct nanoparticle-mediated synthesis of this compound is not reported, the broader field of nanoparticle catalysis offers potential future pathways for the synthesis of phenothiazine derivatives.

Molecular Hybridization Strategies Utilizing the Phenothiazine Core

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. nih.govnih.gov This approach aims to create hybrid compounds with improved efficacy, reduced side effects, or the ability to interact with multiple biological targets. nih.govnih.gov The phenothiazine scaffold is a versatile platform for molecular hybridization due to its wide range of biological activities. nih.gov

The carboxylic acid group of this compound serves as a key functional handle for creating such hybrids. For instance, phenothiazine derivatives incorporating amino acids have been synthesized, where the carboxylic acid group was found to be important for their in vitro activity. nih.gov In another example, hybrids combining a 6-amino-pyrimidine-2,4(1H,3H)-dione moiety with phenothiazine carboxylic acid derivatives through various linkers have been developed as antihistaminic agents. nih.gov These strategies highlight the importance of the phenothiazine carboxylic acid core in generating novel therapeutic candidates.

The following table summarizes some examples of molecular hybridization strategies involving the phenothiazine core:

| Hybrid Type | Linked Moiety | Potential Application | Reference |

| Phenothiazine-Amino Acid | Amino Acids (e.g., Cysteine, Methionine) | FTase Inhibition | nih.gov |

| Phenothiazine-Pyrimidine Dione | 6-Amino-pyrimidine-2,4(1H,3H)-dione | Antihistaminic | nih.gov |

| Phenothiazine-Dithiocarbamate | Dithiocarbamate (B8719985) | Anticancer | nih.gov |

| Phenothiazine-Indolizine | Indolizine | Tubulin Polymerization Inhibition | nih.gov |

Design of Phenothiazine-Chalcone Hybrids

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a class of compounds known for their diverse biological activities, including anticancer properties. researchgate.net The hybridization of the phenothiazine core with a chalcone moiety has led to the development of novel compounds with potential therapeutic applications. mdpi.comnih.gov

The synthesis of these hybrids typically starts from a 2-substituted phenothiazine, such as 2-acetylphenothiazine. The general synthetic route involves the Claisen-Schmidt condensation of N-alkylated 2-acetylphenothiazine with various aromatic aldehydes. mdpi.comnih.govresearchgate.net This reaction produces a series of chalcone-based phenothiazine derivatives.

Research has shown that these phenothiazine-chalcone hybrids exhibit significant cytotoxic activity against various cancer cell lines. mdpi.comnih.gov For example, a series of chalcone-based phenothiazine derivatives were synthesized and evaluated for their anticancer activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines, with some compounds showing promising IC50 values. mdpi.comnih.gov The following table presents data on the cytotoxic activity of selected phenothiazine-chalcone hybrids.

| Compound | Substitution on Chalcone Phenyl Ring | IC50 (µg/mL) vs. HepG-2 | IC50 (µg/mL) vs. MCF-7 | Reference |

|---|---|---|---|---|

| 4b | 4-Chloro | 7.14 | 13.8 | mdpi.comnih.gov |

| 4k | 4-Nitro | 7.61 | 12.0 | mdpi.comnih.gov |

| 4a | Unsubstituted | - | - | mdpi.comnih.gov |

| 4d | 4-Methoxy | - | - | mdpi.comnih.gov |

Note: A '-' indicates that the specific data point was not provided in the cited source.

Phenothiazine-Dithiocarbamate Hybrids

The synthesis of phenothiazine-dithiocarbamate hybrids is achieved through a molecular hybridization strategy that links the phenothiazine core with a dithiocarbamate moiety. nih.gov While direct synthesis from this compound is not prominently documented, a general approach involves modifying the phenothiazine scaffold to introduce a suitable linker.

A common synthetic route begins with the N-alkylation of the phenothiazine core with a halo-acyl halide, such as 2-chloroacetyl chloride, to form an N-(chloroacetyl)phenothiazine intermediate. ijrap.net This intermediate can then be reacted with a dithiocarbamate salt. The dithiocarbamate salts are typically prepared in situ by reacting a primary or secondary amine with carbon disulfide in the presence of a base. The resulting nucleophilic dithiocarbamate displaces the chloride on the acetyl linker to form the final hybrid molecule. This modular approach allows for the introduction of various substituents on the amine portion of the dithiocarbamate, enabling the exploration of structure-activity relationships. nih.gov The resulting hybrids combine the recognized biological activities of the phenothiazine nucleus with those of dithiocarbamates. nih.govresearchgate.net

Table 1: Example of Synthesized Phenothiazine-Dithiocarbamate Hybrid

| Compound Name | Starting Phenothiazine Derivative | Key Reagents | Reported Yield |

| 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 4-ethylpiperazine-1-carbodithioate | 10-(2-chloroacetyl)phenothiazine | 4-ethylpiperazine, Carbon disulfide, NaOH | Moderate to good |

Data compiled from research on phenothiazine-dithiocarbamate analogues. nih.gov

Phenothiazine-nih.govnih.govajpp.in-Triazole Hybrids

The fusion of phenothiazine and 1,2,3-triazole moieties represents a prominent application of molecular hybridization, leveraging the broad spectrum of activities associated with both heterocyclic systems. ajpp.innih.gov The most prevalent method for constructing these hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.net

To synthesize these hybrids from this compound, the carboxylic acid functionality serves as a chemical handle. A typical strategy involves:

Installation of the Alkyne or Azide (B81097) Moiety: The carboxylic acid is coupled with a molecule containing the complementary functional group. For example, it can be reacted with an amino-alkyne (e.g., propargylamine) or an azido-alcohol under standard amide or ester bond-forming conditions, respectively. This step covalently attaches the "clickable" handle to the phenothiazine core.

Click Reaction: The resulting phenothiazine-alkyne or phenothiazine-azide derivative is then reacted with a corresponding azide or alkyne partner in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring, linking the two parent scaffolds. researchgate.net

This synthetic approach is highly efficient and modular, allowing for the creation of large libraries of hybrid compounds by varying the substitution on the triazole ring. nih.govresearchgate.net

Phenothiazine-Amino Acid Conjugates

The conjugation of this compound with amino acids is a direct and effective method for creating novel derivatives. This strategy utilizes the inherent reactivity of the carboxylic acid group to form stable amide bonds with the amino group of amino acids. mdpi.com This approach is appealing as it can modify the physicochemical properties of the parent molecule.

The synthesis is typically a standard peptide coupling reaction:

The carboxylic acid group of this compound is "activated" to facilitate nucleophilic attack by the amino group of the amino acid. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions.

The activated phenothiazine derivative is then reacted with an amino acid. To prevent self-polymerization of the amino acid, its own carboxylic acid group is usually protected, most commonly as a methyl or ethyl ester.

The reaction is carried out in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), to yield the phenothiazine-amino acid conjugate. If desired, the ester protecting group on the amino acid can be subsequently removed by hydrolysis.

Phenothiazine/Donepezil-like Hybrids

A targeted molecular hybridization approach involves linking the phenothiazine scaffold with structural mimics of the drug Donepezil, a strategy aimed at creating multi-target ligands. nih.govnih.gov The synthesis of these hybrids uses this compound as a key intermediate, which is first prepared and then coupled to Donepezil-like fragments. nih.gov

The synthesis can be summarized in the following key stages: nih.gov

Preparation of this compound: A multi-step synthesis starts from 10H-phenothiazine. It is first acetylated at the nitrogen atom, followed by a Friedel-Crafts acetylation at the C-2 position to yield 1,1'-(10H-phenothiazine-2,10-diyl)diethanone. This diacetyl compound is then subjected to an oxidative reaction using iodine in pyridine, which converts the C-2 acetyl group into a carboxylic acid, affording 10-acetyl-10H-phenothiazine-2-carboxylic acid. A final deacetylation step on the nitrogen yields the target intermediate, this compound. nih.gov

Amide Coupling: The prepared this compound is then coupled with the amine moiety of a Donepezil-like fragment, such as N-benzylpiperidine or N-benzylpiperazine. This is achieved using standard peptide coupling reagents (e.g., HATU, HOBt, and DIPEA) to form a stable amide linkage between the two components, yielding the final hybrid molecule. nih.gov

Characterization Techniques in Synthetic Organic Chemistry

The structural elucidation and confirmation of newly synthesized derivatives of this compound rely on a suite of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules. Both ¹H and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the synthesized phenothiazine hybrids. nih.gov

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In phenothiazine derivatives, the aromatic protons of the tricyclic core typically appear as a complex series of multiplets in the range of δ 6.7–8.2 ppm. researchgate.net The proton of the N-H group, if present, gives a characteristic singlet signal that can be found further downfield (δ 8.5–9.1 ppm). researchgate.net Signals from the protons on the derivatized side chains appear in predictable regions of the spectrum, allowing for confirmation of the attached moiety.

¹³C NMR: Provides information about the number and chemical environment of the carbon atoms in the molecule. The carbon chemical shift range is much wider than for protons, often leading to less signal overlap. oregonstate.edu Quaternary carbons (those without attached protons), such as the carbons at the ring junctions and the carbonyl carbon of the carboxylic acid or its derivatives, are readily identified. For example, the carbonyl carbon of a carboxylic acid derivative typically resonates in the δ 165-190 ppm region. oregonstate.edu

Table 2: Typical NMR Chemical Shift Ranges for Phenothiazine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Phenothiazine Core) | 6.7 - 8.2 |

| ¹H | N-H (Phenothiazine Core) | 8.5 - 9.1 |

| ¹³C | Aromatic (Phenothiazine Core) | 115 - 146 |

| ¹³C | C=O (Carboxylic Acid/Amide/Ester) | 165 - 190 |

Data compiled from various sources on phenothiazine derivatives. researchgate.netoregonstate.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental composition of a newly synthesized compound. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places. nih.govresearchgate.net

This precision allows for the calculation of a unique elemental formula for the measured mass. In the characterization of this compound derivatives, HRMS is used to verify that the synthesized product has the correct molecular formula. The experimentally determined mass is compared to the theoretically calculated mass for the expected structure. A close match between the found and calculated masses (typically with an error of less than 5 ppm) provides strong evidence for the compound's identity. For instance, the HRMS analysis of 10-acetyl-10H-phenothiazine-2-carboxylic acid yielded a found mass of 284.0386 for the [M-H]⁻ ion, which corresponds precisely to the calculated mass of 284.0387 for the formula C₁₅H₁₀NO₃S. nih.gov

X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive technique for determining the precise molecular structure and supramolecular organization of crystalline solids. While specific crystallographic data for this compound is not extensively detailed in the reviewed literature, analysis of closely related derivatives provides significant insight into the expected structural characteristics.

In a related derivative, (4a,12a-dihydro-12H-benzo nih.govchemscene.comsigmaaldrich.comnist.govthiazino[2,3-b]quinoxalin-12-yl)(phenyl)methanone, computational DFT results confirmed a bent-core structure, indicating that this conformation is an inherent feature of the phenothiazine system due to steric hindrance, not just crystal packing forces. nih.gov For 10H-Phenothiazine itself, co-crystallization studies have provided detailed crystallographic parameters that serve as a baseline for its derivatives.

The presence of the carboxylic acid group in the 2-position is expected to introduce strong hydrogen bonding interactions, specifically O-H···O or O-H···N dimers, which would significantly influence the crystal packing arrangement. These interactions are crucial in forming stable, ordered supramolecular structures. The unequivocal proof of structure and valuable information regarding molecular organization are key outcomes provided by X-ray diffraction analysis of phenothiazine compounds. lew.ro

Table 1: Crystallographic Data for a Related Phenothiazine Compound Interactive data table. Click on headers to sort.

| Parameter | 10H-Phenothiazine (in co-crystal with Phenazine) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.068(2) |

| b (Å) | 8.872(2) |

| c (Å) | 23.935(4) |

| β (°) | 92.16(4) |

| Volume (ų) | 1924.1(6) |

| Z | 4 |

Data sourced from a study on a 1:1 co-crystal of phenazine (B1670421) and 10H-phenothiazine.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrational modes of the parent phenothiazine ring system, as well as the distinctive absorptions of the carboxylic acid moiety.

The phenothiazine nucleus exhibits a series of characteristic bands. These include N-H stretching vibrations, C-H stretching from the aromatic rings, and complex patterns in the fingerprint region (below 1600 cm⁻¹) arising from C=C aromatic stretching and C-H bending vibrations. The IR spectrum for the parent 10H-Phenothiazine shows these fundamental absorptions. nist.gov

The introduction of the carboxylic acid group at the 2-position introduces several key, identifiable peaks. The most prominent of these are the carbonyl (C=O) stretching vibration and the hydroxyl (O-H) stretching vibration.

O-H Stretch: Carboxylic acids are well-known for showing a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the stretching of the O-H bond, which is involved in hydrogen bonding.

C=O Stretch: The carbonyl group gives rise to a sharp, intense absorption peak. In a study converting a phenothiazine aldehyde to its corresponding carboxylic acid, the C=O stretching frequency shifted from 1670 cm⁻¹ in the aldehyde to a higher wavenumber of 1730 cm⁻¹ in the carboxylic acid, indicating the transformation. lew.ro Generally, for aromatic carboxylic acids, this peak is expected in the 1710-1680 cm⁻¹ range.

C-O Stretch and O-H Bend: Two other absorptions associated with the carboxyl group are the C-O stretching vibration, typically found between 1320-1210 cm⁻¹, and the O-H in-plane bending, which appears as a broad band near 920 cm⁻¹.

A comparison of the spectra of a phenothiazine aldehyde and its corresponding carboxylic acid derivative clearly shows the disappearance of the aldehyde C-H stretch and the appearance of the broad O-H and shifted C=O bands, confirming the structural change. lew.ro

Table 2: Characteristic Infrared Absorption Frequencies for this compound Interactive data table. Click on headers to sort.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| Carboxyl O-H | Stretching | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Sharp, Medium |

| Amine N-H | Stretching | ~3350 | Sharp, Medium |

| Carbonyl C=O | Stretching | 1730 - 1680 | Sharp, Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |

| Carboxyl C-O | Stretching | 1320 - 1210 | Medium |

Structure Activity Relationship Sar Investigations of 10h Phenothiazine 2 Carboxylic Acid and Its Analogs

Impact of Substituent Position on Pharmacological Efficacy and Specificity

The biological activity of phenothiazine (B1677639) derivatives is profoundly influenced by the nature and position of substituents on the tricyclic ring system and the side chain at the N-10 position. nih.govscispace.com Slight alterations in the substitution pattern can lead to significant differences in pharmacological profiles. scispace.comresearchgate.net The core structure of phenothiazine serves as a versatile template for developing agents that interact with a multitude of biological processes. scispace.com Key positions for modification that critically impact activity are the 2-position on the phenothiazine ring and the N-10 position of the central thiazine (B8601807) ring. slideshare.net

Role of the 2-Position Substitution

The 2-position of the phenothiazine nucleus is a critical determinant of antipsychotic potency. slideshare.netslideshare.net The introduction of electron-withdrawing groups at this position has been shown to enhance antipsychotic effects. slideshare.netslideshare.net This is a consistent finding across numerous studies investigating the SAR of phenothiazine-based neuroleptics. For instance, a chlorine atom at the 2-position is a common feature in many clinically effective antipsychotic phenothiazines.

Beyond antipsychotic activity, 2-position substitution influences other biological effects. In the context of enzyme inhibition, derivatives with phenyl, 2-methyl-phenyl, or 2-chloro-phenyl groups at the 2-position have demonstrated notable inhibitory activity, an effect attributed to the hydrophilic character of these compounds. scispace.com Specifically, a 2-chlorophenothiazine (B30676) derivative was identified as a potent inhibitor of farnesyltransferase (FTase), an enzyme implicated in cancer. nih.gov Quantitative SAR studies have confirmed that the location of carboxylic acid groups, such as in 10H-Phenothiazine-2-carboxylic acid, is crucial for the inhibition of human farnesyltransferase. nih.gov

The following table summarizes the impact of various substituents at the 2-position on the biological activity of phenothiazine analogs.

| Substituent at 2-Position | Observed Biological Effect | Reference Compound/Class |

| Electron-withdrawing groups (e.g., -Cl, -CF₃) | Increased antipsychotic activity | Chlorpromazine (B137089), Trifluoperazine (B1681574) |

| -Cl | Potent farnesyltransferase (FTase) inhibition | 2-chlorophenothiazine derivatives |

| -phenyl, -2-methyl-phenyl, -2-chloro-phenyl | Enhanced enzyme inhibitory activity | 2-substituted 10H-phenothiazines |

Role of the N-10 Position Substitution and Side Chains

The substituent at the N-10 position, particularly the nature of the side chain, is paramount for neuroleptic and other activities. scispace.comresearchgate.net For optimal antipsychotic activity, a three-carbon (propyl) chain separating the nitrogen of the phenothiazine ring and a terminal amino group is essential. slideshare.netslideshare.net Furthermore, this terminal amino group must be tertiary for maximal potency. slideshare.netslideshare.net

Modifications at the N-10 position can also modulate other properties. For example, attaching poly(ethylene glycol) (PEG) or tri(ethylene glycol) (TEG) chains can improve solubility and bioavailability, which in turn can enhance antitumor activity. mdpi.com However, substitutions at the N-10 nitrogen can sometimes diminish other inherent properties of the phenothiazine core, such as its antioxidant activity, potentially due to steric hindrance. mdpi.com The introduction of an N-methyl group has been used as a strategic tool to enhance the reactivity of the phenothiazine ring for further substitutions, such as sulfonation, which are otherwise challenging due to the ease of sulfur atom oxidation. nih.gov

The table below outlines the effects of different side chains and substitutions at the N-10 position.

| Substituent/Side Chain at N-10 | Observed Biological Effect | Key Structural Feature |

| 3-carbon chain with a terminal tertiary amine | Optimal neuroleptic/antipsychotic activity | Propylamino side chain |

| PEGylated or TEGylated chains | Increased solubility, bioavailability, and antitumor activity | Polyether side chains |

| Alkyl or other bulky groups | Potential decrease in antioxidant activity | Steric hindrance at N-10 |

| N-methyl group | Improved reactivity for electrophilic substitution | Activation of the phenothiazine ring |

Electronic Effects and Biological Activity

The electronic properties of substituents on the phenothiazine ring system are a major determinant of biological activity. A classic example is the enhancement of antipsychotic efficacy by electron-withdrawing groups at the 2-position. slideshare.netslideshare.net These groups modulate the electron distribution within the tricyclic system, which is believed to optimize the interaction with dopamine (B1211576) receptors. slideshare.net

Conversely, for other biological activities, the electronic requirements can be different. For instance, the presence of electron-donating groups on the phenothiazine ring has been found to enhance antioxidant activity. researchgate.net This suggests that the ability of the phenothiazine nucleus to donate electrons or stabilize radical species is key to its antioxidant function. In contrast, the introduction of an electron-accepting formyl group can diminish this intrinsic antioxidant capacity. mdpi.com The interaction of phenothiazine derivatives with biological targets often involves their ability to either donate or accept electrons from specific regions of a receptor or enzyme.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For phenothiazines, QSAR studies have been instrumental in understanding the structural requirements for various pharmacological effects. nih.govnih.gov

A QSAR model developed for psychotropic drugs, including phenothiazines, successfully correlated toxicity with a descriptor based on the oxidation mechanism of bioactivation. nih.gov This study introduced the "effective hydrogen charge" (EHC), a descriptor that considers the ratio of the sum of hydrogen charges of specific moieties to the molecular volume, as a superior predictor of acute toxicity. nih.gov

In the context of enzyme inhibition, QSAR studies have affirmed the critical role of the phenothiazine skeleton in inhibiting human farnesyltransferase. nih.gov These models highlight that the inhibitory properties are significantly influenced by the precise location of carboxylic acid groups, which can interact with key components of the enzyme's active site, such as zinc atoms. nih.gov QSAR studies on other heterocyclic systems have also shown that electrostatic and steric properties often have a predominant influence on biological activity. researchgate.net For some targets, descriptors such as the number of aromatic rings and the presence of basic nitrogen atoms are found to be crucial for activity, which aligns with the established SAR for phenothiazine neuroleptics. mdpi.com

Conformational Analysis and Bioactivity

The three-dimensional conformation of phenothiazine derivatives is a critical factor governing their interaction with biological targets. The phenothiazine ring system itself is not planar but exists in a folded conformation along the N-S axis. nih.gov This specific geometry is crucial for its biological activity.

A key conformational insight for antipsychotic phenothiazines involves the spatial relationship between the side chain and the ring system. It is proposed that the protonated terminal amino group on the N-10 side chain can form a hydrogen bond with the electron-withdrawing substituent at the 2-position. slideshare.net This interaction is thought to hold the molecule in a conformation that mimics dopamine, allowing it to act as a competitive antagonist at dopamine receptors. slideshare.net

Mechanistic Elucidation and Molecular Target Engagement of 10h Phenothiazine 2 Carboxylic Acid

Interactions with Biological Macromolecules

The ability of a molecule to interact with essential biological macromolecules such as DNA and proteins is fundamental to its mechanism of action. For 10H-Phenothiazine-2-carboxylic acid, specific data on these interactions are sparse.

DNA Intercalation

There is currently no direct scientific evidence available to confirm or deny the intercalation of this compound into DNA. While some phenothiazine (B1677639) derivatives are known to interact with DNA, this specific mode of binding has not been reported for the carboxylic acid variant.

Protein Interactions

The broader class of phenothiazines is known to interact with various proteins. For instance, some phenothiazine neuroleptics exhibit binding to plasma proteins, including albumin and alpha 1-acid glycoprotein. Additionally, molecular docking studies have suggested that phenothiazine derivatives may interact with anti-apoptotic proteins like BCL-2. However, specific protein targets and the nature of these interactions for this compound have not been specifically identified or characterized.

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that govern cellular processes. While the impact of the general phenothiazine structure on some of these pathways has been noted, the specific effects of this compound remain to be elucidated.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. researchgate.net Dysregulation of this pathway is implicated in various diseases. researchgate.net While numerous compounds are studied for their effects on this pathway, there is no specific information available detailing the modulation of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK1/2 Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK)1/2 pathway is another key signaling cascade involved in cellular proliferation, differentiation, and stress responses. Studies have shown that some phenothiazines can influence the phosphorylation of ERK1/2. However, the direct impact of this compound on the MAPK/ERK1/2 pathway has not been specifically investigated or reported.

KLF6/FOXO1 Pathway

The Krüppel-like factor 6 (KLF6) and Forkhead box protein O1 (FOXO1) pathways are involved in diverse cellular processes, including cell cycle regulation and apoptosis. At present, there is no available scientific literature that describes an interaction or modulatory effect of this compound on the KLF6/FOXO1 pathway.

Enzyme Inhibition Mechanisms

The phenothiazine scaffold is a recurring motif in a variety of biologically active compounds, and its derivatives have been shown to interact with a range of enzymatic targets. While specific inhibitory data for this compound is not extensively documented in publicly available literature, the known activities of related compounds provide a basis for understanding its potential enzymatic inhibition profile.

Farnesyltransferase (FTase) is a zinc-dependent metalloenzyme that plays a crucial role in post-translational modification of various proteins, including the Ras family of small GTPases, which are pivotal in cancer cell signaling. nih.gov The inhibition of FTase is a significant strategy in anticancer drug development. nih.gov Phenothiazine derivatives have been investigated as FTase inhibitors. For instance, certain phenothiazine-chalcone hybrids have demonstrated potent inhibition of human FTase, with IC50 values in the nanomolar range. nih.gov These findings suggest that the phenothiazine core can serve as a scaffold for the development of effective FTase inhibitors.

The active site of FTase contains a zinc ion that is essential for its catalytic activity. nih.govnih.gov This zinc ion is a key target for many FTase inhibitors. nih.gov Carboxylate groups are known to be effective zinc-binding groups and are found in numerous inhibitors of zinc-dependent metalloenzymes. mdpi.com The carboxylate moiety can coordinate with the zinc ion in a monodentate or bidentate fashion, displacing a water molecule or other ligands from the zinc coordination sphere and thereby inhibiting the enzyme. nih.govnih.gov This "carboxylate-shift" mechanism is thought to be a key factor in modulating the enzyme's activity. nih.govnih.gov

Given the presence of a carboxylic acid group at the 2-position of the phenothiazine ring, it is plausible that this compound could engage in a similar mechanism of FTase inhibition. The carboxyl group could chelate the active site zinc ion, leading to the inhibition of the enzyme's function. However, direct experimental evidence and specific binding studies for this compound are required to confirm this hypothesis.

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov COX-2 is often overexpressed in inflammatory conditions and various cancers. nih.gov The phenothiazine scaffold is found in some compounds with anti-inflammatory properties, implying a potential for COX inhibition. The development of selective COX-2 inhibitors is a significant area of research to minimize the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Although specific inhibitory data for this compound against COX-1 and COX-2 are not documented, its structural features suggest that it could potentially interact with the active sites of these enzymes.

Farnesyltransferase (FTase) Inhibition

Cellular and Subcellular Effects

Phenothiazine derivatives are known to be cationic amphiphilic drugs, a property that allows them to interact with and cross cellular membranes. nih.govnih.gov This characteristic underlies many of their cellular and subcellular effects.

Phenothiazines are recognized as lysosomotropic agents, meaning they tend to accumulate within lysosomes, which are acidic organelles responsible for cellular degradation and recycling. nih.govnih.gov This accumulation can lead to several downstream effects, including the disruption of lysosomal function. nih.gov One of the most significant consequences of phenothiazine accumulation is lysosomal membrane permeabilization (LMP). nih.govresearchgate.net LMP results in the leakage of lysosomal hydrolases, such as cathepsins, into the cytoplasm, which can trigger a cascade of events leading to cell death. nih.govresearchgate.net

Furthermore, phenothiazine derivatives have been shown to interfere with intracellular trafficking pathways, such as clathrin-mediated endocytosis. researchgate.net This disruption can affect a wide range of cellular processes that rely on the proper transport of molecules into and within the cell. The ability of phenothiazines to alter membrane properties, including thinning the lipid bilayer and inducing lipid phase separation, contributes to these effects. nih.govnih.gov Given that this compound belongs to the phenothiazine class, it is highly probable that it also induces lysosomal permeabilization and disrupts intracellular trafficking, thereby influencing cellular homeostasis and viability. nih.govnih.govnih.govresearchgate.net

Induction of Apoptosis

Phenothiazine derivatives have been shown to induce programmed cell death, or apoptosis. For instance, a derivative of phenothiazine, 10H-3,6-diazaphenothiazine, has been observed to induce caspase-dependent apoptosis in A2780 ovarian carcinoma cells. dovepress.com This process is often linked to the generation of reactive oxygen species (ROS). dovepress.com The broader class of phenothiazines demonstrates significant potential in oncology by inducing apoptosis and disrupting key cancer-promoting pathways. nih.gov This suggests that the core phenothiazine structure is fundamental to its pro-apoptotic activity.

Cell Cycle Arrest (e.g., G0/G1 phase arrest)

Cell cycle regulation is a critical target of phenothiazine compounds. While some phenothiazines like fluphenazine (B1673473) and trifluoperazine (B1681574) can cause G0/G1 phase arrest in melanoma cells nih.gov, other derivatives exhibit different mechanisms. A notable example is 10H-3,6-diazaphenothiazine, which was found to inhibit the proliferation of A2780 ovarian cancer cells by inducing cell cycle arrest at the G2/M phase. dovepress.com As the concentration of this compound increased, a significant transition of the cell population from the G0/G1 phase to the S phase occurred, ultimately leading to accumulation in the G2/M phase. dovepress.com

Table 1: Effect of 10H-3,6-diazaphenothiazine (PTZ) on Cell Cycle Distribution in A2780 Cells

| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Untreated | - | Data not specified | Data not specified | Data not specified |

| PTZ | 0.3 | Data not specified | Data not specified | Data not specified |

| PTZ (IC₅₀) | 0.62 | Decreased | Increased | Accumulated |

| PTZ | 0.9 | Decreased | Increased | Accumulated |

Data adapted from a study on A2780 ovarian carcinoma cells, which showed a concentration-dependent shift from G0/G1 to G2/M arrest. dovepress.com

Autophagy Modulation

Phenothiazine derivatives are recognized as modulators of autophagy, a cellular process of degradation and recycling. nih.gov These compounds, including chlorpromazine (B137089), thioridazine (B1682328), and others, can influence autophagy in both normal and cancer cell lines. nih.gov The stimulation of autophagy by phenothiazines can occur through pathways that are dependent on or independent of the mammalian target of rapamycin (B549165) (mTOR). nih.gov The specific outcome of this modulation often depends on the concentration of the compound used and the specific cell line being studied. nih.gov Further investigation is needed to fully understand the mechanisms by which phenothiazine derivatives regulate autophagy. nih.gov

Receptor Modulation

The phenothiazine class of compounds is well-known for its interaction with dopamine (B1211576) receptors. Studies on various phenothiazine drugs and their metabolites have demonstrated binding affinity for dopamine D2 (DRD2) receptors in the brain. nih.gov Metabolites, such as ring-hydroxylated and N-demethylated forms, can retain significant potency, with binding affinities ranging from 20% to 70% compared to the parent drug. nih.gov This indicates that the core phenothiazine structure is a key determinant for DRD2 receptor engagement. Genetic variations in the DRD2 gene may also influence an individual's response to dopamine-related signaling. nih.gov

Phenothiazines are categorized as classic histamine (B1213489) H1 receptor antagonists. nih.gov This class of compounds is characterized by a lipophilic structure that allows for significant biotransformation. nih.gov The antihistaminic effects of these compounds are a result of their ability to block the H1 receptor, which can last for up to six hours or longer, sometimes due to the presence of active metabolites. nih.gov

Table 2: Summary of Receptor Interactions for the Phenothiazine Class

| Receptor Target | Interaction Type | Significance |

| Dopamine D2 (DRD2) | Antagonism/Binding | Central to antipsychotic effects; metabolites often retain activity. nih.gov |

| Histamine H1 | Antagonism | Underlies antihistaminic properties. nih.gov |

Redox Activity and Reactive Intermediate Formation

The electrochemical properties of the phenothiazine nucleus are central to its biological activity. The oxidation of the phenothiazine core proceeds through the formation of a radical cation as an intermediate. researchgate.net The stability of this radical cation is influenced by factors such as the nature and position of substituents on the heterocyclic core and the acidity of the medium. researchgate.net A study on the closely related 10H-phenothiazine-1-carboxylic acid revealed that its electrochemical oxidation generates a radical cation. researchgate.net Further oxidation can lead to a phenothiazinium cation, which may then generate other derivatives like phenothiazine sulfoxide (B87167). researchgate.net This redox activity is also linked to the antioxidant and radical-trapping abilities of phenothiazines. nih.gov

Table 3: Intermediates in the Electrochemical Oxidation of the Phenothiazine Core

| Step | Intermediate Formed | Description |

| First Monoelectronic Redox Process | Radical Cation | An intermediate species formed during the initial oxidation of the phenothiazine core. researchgate.net |

| Further Oxidation | Phenothiazinium Cation | Formed from the radical cation, can lead to subsequent products. researchgate.net |

| Subsequent Products | Phenothiazine Sulfoxide | A potential product generated from the phenothiazinium cation. researchgate.net |

Nitro Group Reduction to Reactive Intermediates

The transformation of a nitro group on an aromatic ring, such as in a nitro-substituted phenothiazine, into an amine proceeds through a series of reactive intermediates. This reduction is a six-electron process that sequentially forms nitroso, N-hydroxylamino, and finally the amino group. nih.gov The initial two-electron reduction of the nitro group yields a nitroso intermediate. This is followed by a further two-electron reduction to form the N-hydroxylamino derivative, which is a key intermediate of significant interest. nih.gov The N-hydroxylamino intermediate is often more reactive than the parent nitro compound and can be challenging to isolate as it is readily reduced to the corresponding amine. nih.govmdpi.com

The reduction of the nitroso group to the hydroxylamino intermediate is typically much faster than the initial reduction of the nitro group itself. nih.gov The entire process involves a significant shift in the electronic properties of the substituent, from the strongly electron-withdrawing nitro group to the strongly electron-donating amino group. nih.gov

Various reagents can be employed for the reduction of aromatic nitro compounds. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method. commonorganicchemistry.com Other systems, such as iron or zinc metal in the presence of acetic acid, offer milder conditions for this transformation. commonorganicchemistry.com For instance, the reductive cyclization of aryl 2-nitroaryl sulfides to create the phenothiazine scaffold can be achieved using triethyl phosphite. rsc.org The synthesis of nitro-phenothiazine derivatives, which are the necessary precursors for such reduction studies, can be accomplished through methods like the reaction of substituted 2-aminobenzenethiols with a reactive o-halonitrobenzene. researchgate.net

Oxidation of Phenothiazine Core to Sulfoxides or Sulfones

The sulfur atom within the phenothiazine core is susceptible to oxidation, leading to the formation of corresponding sulfoxides and, upon further oxidation, sulfones. nih.govresearchgate.net This transformation significantly alters the electronic properties of the molecule, converting the electron-donating sulfide (B99878) into an electron-withdrawing sulfoxide or sulfone. nih.gov This oxidation can be achieved through various chemical and electrochemical methods.

Electrochemical oxidation of phenothiazine derivatives occurs at the sulfur atom. nih.govresearchgate.net Studies on 10H-phenothiazine-1-carboxylic acid, a structural isomer of the title compound, show that oxidation proceeds through the formation of a radical cation intermediate. researchgate.net This initial one-electron oxidation is a reversible process that forms a sulfur-centered radical cation. chemrxiv.org Subsequent steps, which are typically irreversible, lead to the formation of the sulfoxide and can proceed to the sulfone with further oxidation. nih.govchemrxiv.org

A variety of chemical oxidizing agents can also be employed. A straightforward method involves the use of aqueous nitrous acid at room temperature to produce phenothiazine sulfoxides in good yields. nih.gov Another common and effective method is the oxidation with 30% hydrogen peroxide in glacial acetic acid, which can be used to synthesize 10H-phenothiazine sulfone derivatives. researchgate.net The choice of oxidant and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone. researchgate.netorganic-chemistry.orgorganic-chemistry.org For example, while hydrogen peroxide can lead to sulfones, other reagents like m-chloroperoxybenzoic acid are also known to produce sulfones. researchgate.net Conversely, milder oxidizing agents tend to favor sulfoxide formation. researchgate.net Photocatalytic methods using sensitizers like 3H-phenothiazin-3-one have also been developed for the aerobic oxidation of sulfides to sulfoxides. researchgate.net

The table below summarizes various methods for the oxidation of the phenothiazine core.

Pharmacological and Therapeutic Research Applications

Anticancer Research Applications

The core structure of phenothiazine (B1677639) has been identified as a valuable scaffold for creating advanced anti-cancer agents. researchgate.net Research has demonstrated that modifications to the phenothiazine ring system can yield derivatives with potent activity against various cancers, including those that have developed resistance to multiple drugs. researchgate.netnih.gov These compounds exert their effects through several mechanisms, including direct cytotoxicity, inhibition of cancer cell growth, and overcoming drug resistance. frontiersin.org

Derivatives built upon the phenothiazine framework have demonstrated significant cytotoxic effects across a broad range of human cancer cell lines. This activity highlights the scaffold's potential as a versatile platform for anticancer drug design. For instance, novel synthesized phenothiazine derivatives have shown promising inhibitory activity against the NCI-60 panel of cancer cell lines. nih.gov

Specific research has identified potent activity in various cell lines. One study reported that certain carbazole (B46965) chalcones, which share structural similarities, were effective against HL-60 leukemia cells. nih.gov Other studies have focused on the cytotoxicity of phenothiazine derivatives in breast cancer (MCF-7), colon cancer (HCT-116), and triple-negative breast cancer (MDA-MB231) cell lines. nih.govnih.gov Further investigations have confirmed the anticancer potential against liver, colorectal, and glioblastoma cell lines. nih.gov The ability of these compounds to induce cell death underscores their therapeutic promise. frontiersin.org

Table 1: Cytotoxic Activity of Selected Phenothiazine Derivatives

| Phenothiazine Derivative/Related Compound | Cancer Cell Line | Key Finding | Citation |

|---|---|---|---|

| Novel Phenothiazine Derivatives (e.g., 4b, 4h, 4g, 6e) | NCI-60 Cell Line Panel | Sub-micromolar GI50 values, indicating potent growth inhibition. | nih.gov |

| Selected Phenothiazine Derivatives (4b, 4h, 4g, 6e) | HCT-116 (Colon Cancer) | Demonstrated significant antiproliferative activity. | nih.gov |

| Selected Phenothiazine Derivatives (4b, 4h, 4g, 6e) | MDA-MB-231 (Breast Cancer) | Showed potent antiproliferative effects. | nih.gov |

| Phenothiazine-triazolopyridine hybrids | COLO 320 (Colon Adenocarcinoma) | Exhibited potent cytotoxic activity in multidrug-resistant cells. | nih.gov |

| Carbazole-chalcone XIII | HL-60 (Leukemia) | Inhibited cell growth with a submicromolar IC50 value. | nih.gov |

A key mechanism of action for phenothiazine-based compounds is the inhibition of cancer cell proliferation. frontiersin.org Studies have shown that these agents can effectively halt the cell cycle, preventing cancer cells from dividing and growing. nih.gov For example, certain novel phenothiazine derivatives were found to induce cell cycle arrest at the G0/G1 sub-molecular phase in both HCT-116 colon cancer cells and MDA-MB231 breast cancer cells. nih.gov Another derivative, compound 6e, was noted to induce cell cycle arrest at the G2/M phase in HCT-116 cells. nih.gov

This ability to interfere with cell cycle progression is a critical attribute for anticancer agents. nih.gov Research on trifluoperazine (B1681574), a related phenothiazine, revealed it could suppress tumor growth by causing G0/G1 phase arrest in melanoma and triple-negative breast cancer cells. nih.govfrontiersin.org These findings indicate that the phenothiazine scaffold can be modified to create compounds that target and disrupt the fundamental machinery of cell division in cancer. nih.gov

A significant challenge in chemotherapy is the development of multidrug resistance (MDR) in cancer cells, often mediated by efflux pumps like P-glycoprotein. researchgate.netresearchgate.net The phenothiazine core has been extensively studied for its ability to counteract this resistance. researchgate.net Phenothiazine derivatives have been shown to act as MDR reversal agents, restoring the effectiveness of conventional anticancer drugs. researchgate.netresearchgate.net

The mechanism often involves the inhibition of efflux pump activity. nih.gov Studies in MDR P388 cells demonstrated that numerous phenothiazine-related compounds could effectively reverse multidrug resistance. nih.gov The presence of a carbonyl group in the structure was found to enhance this activity. nih.gov Furthermore, some phenothiazine derivatives bearing a but-2-ynyl amino side chain showed a remarkable ability to increase doxorubicin (B1662922) retention in multidrug-resistant cells, suggesting a direct interaction with P-glycoprotein. researchgate.net This makes the phenothiazine scaffold a promising component for developing agents that can overcome drug resistance in cancer treatment. researchgate.net

Phenothiazine derivatives have shown potential not only as standalone agents but also in combination with existing chemotherapeutics, where they can produce synergistic effects. nih.gov This approach can enhance the efficacy of standard cancer treatments. Research has demonstrated that certain phenothiazine-dihydropyridine hybrids exhibit a synergistic effect when used with doxorubicin against multidrug-resistant colonic adenocarcinoma cells. nih.gov This synergy allows for a more potent anticancer effect, potentially overcoming resistance and improving therapeutic outcomes. researchgate.net

Antimicrobial Research Applications

Beyond cancer research, the phenothiazine structure is a recognized scaffold for developing agents with potent antimicrobial properties. orientjchem.org Derivatives have been synthesized and tested against a variety of bacterial pathogens, demonstrating a broad spectrum of activity. nih.govresearchgate.net

Phenothiazine derivatives have exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.orgnih.gov Research has specifically highlighted their potential in combating antibiotic-resistant strains, a critical global health concern. nih.gov

Studies have shown that some derivatives are active against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). orientjchem.org Of particular importance is the activity against methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.org Phenothiazines have been shown to inhibit efflux pumps in S. aureus, which contributes to their antibacterial effect and their ability to potentiate other antibiotics. nih.govnih.gov Furthermore, the phenothiazine system is considered a valuable scaffold for developing agents against multi-drug-resistant tuberculosis. researchgate.net The broad antibacterial profile makes this class of compounds a continuing subject of interest in the search for new antimicrobial agents. nih.govfrontiersin.org

Table 2: Antibacterial Activity of Selected Phenothiazine Derivatives

| Phenothiazine Derivative/Related Compound | Bacterial Strain | Key Finding | Citation |

|---|---|---|---|

| Various Phenothiazine Derivatives | Bacillus subtilis (Gram-positive) | Showed antibacterial activity in agar (B569324) plate diffusion assays. | orientjchem.org |

| Various Phenothiazine Derivatives | Escherichia coli (Gram-negative) | Showed antibacterial activity in agar plate diffusion assays. | orientjchem.org |

| Synthetic Analogs | Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibited potent in vitro antibacterial activity with MICs as low as 12.5 μM. | frontiersin.org |

| Synthetic Analogs | Mycobacterium tuberculosis | Exhibited potent in vitro activity with MICs as low as 0.02 μM. | frontiersin.org |

| Pyridobenzothiazine acids | Gram-positive and Gram-negative pathogens | Showed potent antibacterial activities. | nih.gov |

Antiviral Activity

While direct studies on the antiviral activity of 10H-Phenothiazine-2-carboxylic acid against Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-1) are not extensively documented in publicly available research, the broader class of phenothiazines has demonstrated notable antiviral properties. Phenothiazine derivatives have been shown to inhibit viral binding to plasma membrane receptors, thereby blocking endocytosis and subsequent DNA replication scielo.br.

Research has indicated that certain phenothiazine derivatives can inhibit the replication of various coronaviruses, including SARS-CoV and MERS-CoV scielo.br. Specifically, compounds like chlorpromazine (B137089) have been studied for their ability to inhibit cytopathic effects, mRNA synthesis, and the production of viral particles scielo.br. Furthermore, some pyridobenzothiazolone analogues, which share a similar structural backbone, have shown activity against human coronaviruses by inhibiting viral genome replication and the production of viral nucleoprotein mdpi.com. The potential of phenothiazines as a class of antiviral agents is also supported by their ability to cross the blood-brain barrier, which could be advantageous in combating neurotropic viruses scielo.br.

Although specific data for this compound is limited, the established antiviral profile of the phenothiazine scaffold suggests a potential avenue for future research into its efficacy against viruses like JEV and HSV-1.

Antifungal Activity

The antifungal potential of the phenothiazine scaffold has been a subject of scientific inquiry, with studies demonstrating the efficacy of certain derivatives against various fungal pathogens. Research into phenothiazine derivatives has revealed that their antifungal activity may be linked to the antagonism of calmodulin, a key cellular protein nih.gov. By inhibiting calmodulin, these compounds can disrupt essential cellular processes in fungi, leading to growth inhibition nih.gov.

A systematic structure-activity relationship (SAR) study of phenothiazines has been conducted to optimize their anti-cryptococcal properties nih.gov. This research has led to the generation of trifluoperazine derivatives with enhanced activity against Cryptococcus neoformans and drug-resistant Candida albicans, while exhibiting reduced affinity for neurological receptors, which is a significant step towards developing safer antifungal agents nih.gov.

While direct studies on the antifungal properties of this compound are not prominent in existing literature, the proven antifungal efficacy of the broader phenothiazine class provides a strong rationale for investigating this specific compound. For instance, a related compound, phenazine-1-carboxylic acid, has demonstrated high efficiency against the plant pathogenic fungus Pestalotiopsis kenyana, with an EC50 of approximately 2.32 μg/mL nih.govmdpi.com. This compound was found to disrupt the cell membrane, inhibit nucleus formation, and cause mitochondrial dysfunction in the fungus nih.govmdpi.com.

Antiprotozoal Activity

The phenothiazine scaffold has been identified as a promising starting point for the development of new antiprotozoal agents, including those with antimalarial effects. A review of the medicinal chemistry of phenothiazines highlights their potential against various protozoa, with some derivatives showing IC50 values in the micromolar and near-nanomolar range nih.govresearchgate.net. Structural analyses have suggested that the presence of electron-withdrawing groups at the 2-position of the phenothiazine ring can contribute to favorable antiprotozoal activity nih.govresearchgate.net.

The broad antiprotozoal activity of the phenothiazine class suggests that this compound could be a candidate for further investigation in the search for new antimalarial treatments.

Neuropharmacological Research Applications

The neuropharmacological potential of phenothiazine derivatives has been extensively studied, with research indicating a range of activities including antidepressant, anxiolytic, and potential applications in the management of neurodegenerative disorders.

Antidepressant Activity

While direct evidence for the antidepressant activity of this compound is limited, the broader class of phenothiazine antipsychotics has been studied for its effects on the central nervous system. These compounds are known to interact with various neurotransmitter systems, which is a key mechanism of action for many antidepressant drugs nih.gov.

Research into phenolic acids, a class of compounds that includes a carboxylic acid group, has shown potential antidepressant effects. For example, caffeic acid has been found to modulate adrenoreceptors and promote the expression of Brain-Derived Neurotrophic Factor (BDNF), which is linked to its antidepressant-like effects nih.gov. Other phenolic acids have demonstrated the ability to regulate factors associated with oxidative stress, neuroinflammation, and monoaminergic neurotransmission, all of which are implicated in the pathophysiology of depression nih.gov. Given that this compound contains a carboxylic acid moiety, it is plausible that it could exhibit similar mechanisms of action.

Anxiolytic Activity

The anxiolytic potential of phenothiazine derivatives has been explored in various studies. While specific research on this compound is not widely available, related compounds have shown promise. For instance, a study on novel phenothiazine derivatives, specifically 1-(10H-phenothiazin-10-yl)-2-(4-(1-(phenylimino)ethyl)phenoxy)ethan-1-one derivatives, demonstrated significant anti-anxiety activity in animal models dntb.gov.ua. In this study, the compounds were evaluated using the elevated plus-maze model, with some derivatives showing potency comparable to the standard anxiolytic drug, Diazepam dntb.gov.ua.

The proposed mechanism for the anxiolytic-like effects of some related heterocyclic compounds involves the serotonergic system, particularly the 5-HT2A receptors mdpi.com. The structural similarities within the phenothiazine class suggest that this compound may also interact with these pathways, warranting further investigation into its potential as an anxiolytic agent.

Potential in Neurodegenerative Disorders

The phenothiazine scaffold has emerged as a structure of interest in the search for new treatments for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

Alzheimer's Disease: this compound has been synthesized as a key intermediate in the development of novel phenothiazine/donepezil-like hybrids aimed at a multi-target approach for Alzheimer's therapy nih.gov. The rationale behind this research is the potential of phenothiazine derivatives to act as acetylcholinesterase (AChE) inhibitors, a primary target in Alzheimer's treatment nih.govresearchgate.net. Computational studies have supported the potential of phenothiazine derivatives as effective AChE inhibitors researchgate.net.

Parkinson's Disease: Research using Caenorhabditis elegans models of Parkinson's disease has shown that the basic phenothiazine structure can exert strong neuroprotection at the cellular level and improve behavioral outcomes nih.gov. This neuroprotective effect appears to be related to the antioxidant properties of the phenothiazine ring system nih.gov.

Ischemic Stroke: Phenothiazine derivatives have been reported to offer neuroprotection against ischemic stroke in preclinical studies nih.gov. For instance, a combination of chlorpromazine and promethazine (B1679618) has been shown to reduce post-stroke ischemic injury nih.gov. The neuroprotective mechanism is thought to involve the mitigation of reactive oxygen species (ROS) accumulation and oxidative stress nih.gov.